molecular formula C9H20ClN B12439502 1-Cycloheptylethan-1-amine hydrochloride

1-Cycloheptylethan-1-amine hydrochloride

Cat. No.: B12439502
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-UHFFFAOYSA-N
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Description

1-Cycloheptylethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a derivative of cycloheptane, featuring an amine group attached to the first carbon of the ethane chain, and is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 1-Cycloheptylethan-1-amine hydrochloride typically involves the reaction of cycloheptanone with ethylamine under reductive amination conditions. This process can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cycloheptylethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptylethan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Cycloheptylethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific molecular pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-Cycloheptylethan-1-amine hydrochloride can be compared with other similar compounds such as:

    Cyclohexylethylamine hydrochloride: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Cyclopentylethylamine hydrochloride: Features a cyclopentane ring, making it smaller and potentially less sterically hindered.

    Cyclooctylethylamine hydrochloride: Contains a larger cyclooctane ring, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its seven-membered ring, which provides a balance between ring strain and steric hindrance, making it a versatile compound in various applications .

Properties

IUPAC Name

1-cycloheptylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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